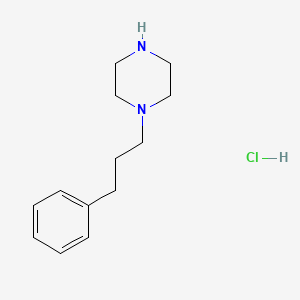

1-(3-Phenyl-propyl)-piperazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(3-Phenyl-propyl)-piperazine hydrochloride” is a derivative of 3-Phenylpropylamine . 3-Phenylpropylamine is an organic compound that belongs to the class of phenylpropylamines . These are compounds containing a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine .

Synthesis Analysis

While specific synthesis methods for “1-(3-Phenyl-propyl)-piperazine hydrochloride” were not found, there are methods available for synthesizing related compounds. For instance, the synthesis of 3-methylamino-1-phenyl-1-propanol, a precursor to fluoxetine hydrochloride, involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .科学的研究の応用

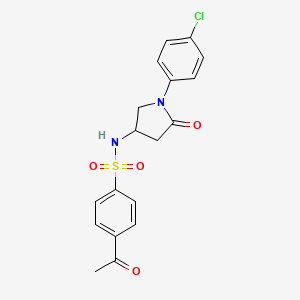

Design and Pharmacological Evaluation

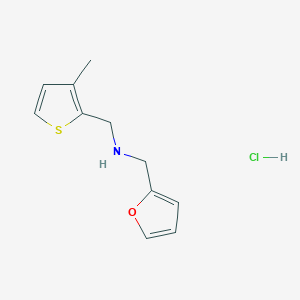

A study detailed the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds showed significant antidepressant and antianxiety activities in albino mice, suggesting their potential for treating mood disorders (J. Kumar et al., 2017).

Antimuscarinic Activity

Another research developed substituted 1-phenyl-3-piperazinyl-2-propanones with antimuscarinic activity, aimed at treating urinary incontinence associated with bladder muscle instability. These compounds demonstrated selective antimuscarinic effects, emphasizing the importance of the substituent group on the terminal nitrogen of the piperazine moiety (C. Kaiser et al., 1993).

Serotonin Receptor Agonism

Research on 1-(m-Trifluoromethylphenyl)-piperazine explored its role as a serotonin receptor agonist. The compound was found to decrease the concentration of 5-hydroxyindoleacetic acid in rats without altering serotonin levels, indicating its potential influence on serotonin turnover (R. Fuller et al., 1978).

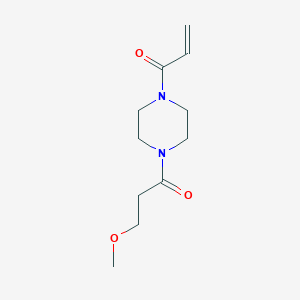

Dual Antihypertensive Agents

A study on the synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts aimed at creating potential dual antihypertensive agents. These compounds, upon analysis, showed that protonation of nitrogen atoms in the piperazine ring could be controlled, affecting their pharmacological profile (Pavlína Marvanová et al., 2016).

HIV-1 Reverse Transcriptase Inhibitors

In the context of HIV research, bis(heteroaryl)piperazines (BHAPs) were identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds, including variations of piperazine hydrochloride derivatives, showed significantly potent activity against HIV-1, marking a step forward in the treatment of this virus (D. Romero et al., 1994).

Safety and Hazards

作用機序

Target of Action

The primary targets of 1-(3-Phenyl-propyl)-piperazine hydrochloride are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various biological processes, including digestion and cellular signaling.

Mode of Action

It is known that the compound interacts with its targets, possibly inhibiting their activity . This interaction can lead to changes in the biochemical processes that these targets are involved in.

Biochemical Pathways

The downstream effects of this interaction could include alterations in protein digestion and cellular signaling processes .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties .

Result of Action

Given its interaction with trypsin enzymes, it could potentially influence processes such as protein digestion and cellular signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Phenyl-propyl)-piperazine hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

1-(3-phenylpropyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;/h1-3,5-6,14H,4,7-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEXKCDPFLQHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Phenylpropyl)piperazine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2894848.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2894850.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride](/img/structure/B2894852.png)

![Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2894855.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2894857.png)

![N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2894859.png)

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2894863.png)

![2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2894867.png)

![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)